5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide
CAS No.: 2034434-52-9
Cat. No.: VC11818566
Molecular Formula: C17H16FNO5S2
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034434-52-9 |
|---|---|
| Molecular Formula | C17H16FNO5S2 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 5-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C17H16FNO5S2/c1-23-16-3-2-12(18)8-17(16)26(21,22)19-9-13(20)15-5-4-14(24-15)11-6-7-25-10-11/h2-8,10,13,19-20H,9H2,1H3 |
| Standard InChI Key | ARFSVYYUWGHABA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
| Canonical SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Introduction
5-Fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including a sulfonamide moiety, a furan ring, and a thiophene ring. This compound is of interest due to its potential pharmacological properties, which are influenced by its structural components.
Biological Activity
The biological activity of 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, making them effective against a wide range of bacterial infections.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-{2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide | Lacks thiophene; retains sulfonamide | Antibacterial |
| 5-(Thiophen-3-yl)-furan-2-carboxylic acid | Contains furan and thiophene; no sulfonamide | Antioxidant |
| N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Thiophen-2-yl instead of thiophen-3-yl; different substituents | Not specified for this exact compound, but related compounds show potential in research |
Research Findings and Applications
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Pharmacological Potential: The combination of a sulfonamide group with furan and thiophene rings in 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide may enhance its biological activity compared to similar compounds lacking these features.
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Interaction Studies: Research involves studying the binding affinity of this compound to various biological targets, including enzymes and receptors, to understand its pharmacodynamics and pharmacokinetics.
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